molecular formula C9H14N4O B11902099 1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)- CAS No. 646056-06-6

1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-

Cat. No.: B11902099
CAS No.: 646056-06-6
M. Wt: 194.23 g/mol
InChI Key: VTXOXVRJZNXENI-UHFFFAOYSA-N
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Description

5-(1,7-Diazaspiro[44]nonan-7-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a spirocyclic structure

Preparation Methods

The synthesis of 5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole typically involves the formation of the spirocyclic core followed by the introduction of the oxadiazole ring. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, although detailed industrial processes are often proprietary.

Chemical Reactions Analysis

5-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole involves its interaction with molecular targets in biological systems. The specific pathways and targets can vary depending on the application, but it often involves binding to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar compounds to 5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole include other spirocyclic oxadiazoles and related heterocycles. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. Examples of similar compounds include:

  • 2-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,3,4-oxadiazole
  • 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isothiazole
  • 1,7-Diazaspiro[4.4]nonan-2-one

These comparisons highlight the unique aspects of 5-(1,7-diazaspiro[4

Properties

CAS No.

646056-06-6

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H14N4O/c1-2-9(11-4-1)3-5-13(6-9)8-10-7-12-14-8/h7,11H,1-6H2

InChI Key

VTXOXVRJZNXENI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=NC=NO3)NC1

Origin of Product

United States

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